molecular formula C21H19N3O4S B360173 N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 920461-91-2

N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B360173
CAS No.: 920461-91-2
M. Wt: 409.5g/mol
InChI Key: SCROZXMAJPILRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-Benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is an organic compound known for its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes

One synthetic route for N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves the condensation of appropriate benzoyl derivatives with furan-based compounds under controlled conditions. This is typically followed by cyclization reactions to form the pyrazole ring, incorporating methanesulfonamide moieties.

Reaction Conditions

The reactions often require catalysts such as Lewis acids (e.g., AlCl3) and anhydrous conditions to prevent side reactions. Temperature control is crucial, generally requiring moderate to high temperatures for effective cyclization.

Industrial Production Methods

For industrial-scale production, the processes are optimized to increase yield and purity, often using continuous flow reactors. The use of automated systems for reagent addition and temperature control enhances the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-{2-[1-Benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo oxidation reactions, especially at the pyrazole ring, leading to the formation of oxides.

  • Reduction: : Reduction reactions can target the carbonyl groups in the benzoyl moiety.

  • Substitution: : The methanesulfonamide group can participate in substitution reactions, often facilitated by nucleophilic reagents.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO4, CrO3.

  • Reducing agents: : NaBH4, LiAlH4.

  • Nucleophiles: : Halides, amines.

Major Products

Products include oxidized pyrazole derivatives, reduced benzoyl compounds, and substituted sulfonamide derivatives, each offering distinct properties for further applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology

Biologically, N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has been investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine

Medicinally, it shows promise in drug development, particularly in designing inhibitors for enzymes linked to disease pathways.

Industry

Industrial applications include its use in materials science for creating high-performance polymers and coatings due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes. The benzoyl and pyrazole groups play critical roles in binding to these targets, altering their activity and triggering downstream effects in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-benzoyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

  • N-{2-[1-benzoyl-5-(2-pyridyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Uniqueness

Compared to these similar compounds, N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is unique in its structural versatility and reactivity, offering diverse applications in multiple scientific fields.

So there you go, a comprehensive deep dive into this intriguing molecule! Is there a specific application or reaction pathway you’re particularly interested in?

Properties

IUPAC Name

N-[2-[2-benzoyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-29(26,27)23-17-11-6-5-10-16(17)18-14-19(20-12-7-13-28-20)24(22-18)21(25)15-8-3-2-4-9-15/h2-13,19,23H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCROZXMAJPILRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.